Differentiation via Documented Use in Synthesizing High-Value SMN Modulators and Ion Channel Inhibitors
Unlike its close structural analog 3-(Allylamino)-N-methylpropanamide, which lacks publicly documented applications in these specific therapeutic areas, 3-(Allylamino)-N-ethylpropanamide is explicitly validated as a reactant for the synthesis of survival motor neuron (SMN) protein modulators, diaminotriazine hNav1.7 inhibitors, and heteroalicyclic carboxamidines as inhibitors of inducible nitric oxide synthase (iNOS) . This validated utility provides a direct, low-risk synthetic entry point into established medicinal chemistry programs, a clear differentiator for procurement.
| Evidence Dimension | Documented Application in Synthesis of High-Value Targets |
|---|---|
| Target Compound Data | Validated reactant for SMN modulators, hNav1.7 inhibitors, iNOS inhibitors |
| Comparator Or Baseline | 3-(Allylamino)-N-methylpropanamide (CAS: Not specified) |
| Quantified Difference | Specific documented applications versus no publicly documented applications in these fields |
| Conditions | Literature and vendor documentation review |
Why This Matters
This eliminates the time and cost associated with de novo route scouting for specific, high-interest therapeutic targets, de-risking project initiation.
